BTK Inhibitor Potency: 2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl-Derived Compound 2 Achieves 7 nM IC50
The 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl fragment, when incorporated via Suzuki-Miyaura coupling into a pyrimido[4,5-d][1,3]oxazin-2-one scaffold, yielded compound 2 with potent BTK inhibitory activity of IC50 = 7 nM [1]. This derivative also demonstrated superior kinase selectivity compared to the first-generation BTK inhibitor ibrutinib when profiled against a panel of 35 kinases [1]. In TMD8 B-cell lymphoma cells, compound 2 dose-dependently inhibited BTK activation and cellular proliferation, accompanied by G1 phase cell cycle arrest and induction of apoptosis via PARP and caspase-3 cleavage [1].
| Evidence Dimension | BTK kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 7 nM (compound 2 containing the 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl fragment) |
| Comparator Or Baseline | Ibrutinib (first-generation BTK inhibitor); selectivity superior across 35-kinase panel |
| Quantified Difference | 7 nM potency; selectivity superior to ibrutinib (exact ibrutinib IC50 in this assay not reported; class-level inference) |
| Conditions | In vitro BTK kinase inhibition assay; TMD8 B-cell lymphoma cell line |
Why This Matters
Demonstrates that this specific boronic acid building block enables access to high-potency, highly selective second-generation BTK inhibitor chemotypes, which is critical for medicinal chemistry programs targeting B-cell malignancies with reduced off-target toxicity.
- [1] Lai, M. et al. Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. Acta Pharmacologica Sinica, 2020, 41(3), 415-422. View Source
